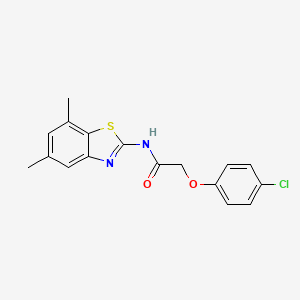
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorophenoxy group through an acetamide functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with protein synthesis pathways. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall formation.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis, where inflammation plays a crucial role in disease progression. The inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, suggesting a similar pathway for this compound.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting survival pathways such as the PI3K/Akt pathway. In vitro studies have demonstrated that certain derivatives can effectively reduce cell viability in various cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies : A study assessed the effects of related benzothiazole compounds on osteoclastogenesis. The findings revealed that these compounds significantly inhibited the formation of mature osteoclasts and reduced bone resorption activity in vitro .
- In Vivo Studies : In an animal model of osteoporosis, treatment with similar benzothiazole derivatives prevented OVX-induced bone loss by inhibiting osteoclast formation . This suggests potential therapeutic applications for bone-related disorders.
- Chemical Screening : A screening of synthetic small molecules identified several candidates with strong inhibitory effects on osteoclastogenesis. The compound's structural similarity to known inhibitors suggests it may share similar mechanisms .
Summary of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Similar compounds show efficacy against bacteria and fungi |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Related compounds inhibit COX enzymes |
| Anticancer | Induction of apoptosis via caspase activation | In vitro studies show reduced viability in cancer cell lines |
| Osteoclastogenesis Inhibition | Suppression of mature osteoclast formation | In vivo studies demonstrate prevention of bone loss |
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-11(2)16-14(8-10)19-17(23-16)20-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYOHCBBMUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














